3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-(oxolan-3-yloxy)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c11-8(12)6-3-9-10-7(6)14-5-1-2-13-4-5/h3,5H,1-2,4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEBCWQEEKSECG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Condensation of α-Difluoroacetyl Intermediates and Hydrazine Derivatives
A closely related preparation method is described in patent CN111362874B for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which involves:
Step 1: Substitution and Hydrolysis
An α,β-unsaturated ester is reacted at low temperature with 2,2-difluoroacetyl halide in the presence of an acid-binding agent (e.g., triethylamine) in an organic solvent such as tetrahydrofuran or dioxane. This forms an α-difluoroacetyl intermediate after alkaline hydrolysis.Step 2: Condensation and Cyclization
The intermediate is condensed with methylhydrazine aqueous solution under catalytic conditions (e.g., potassium iodide as catalyst) at low temperature, followed by cyclization under reduced pressure and controlled heating. Acidification precipitates the crude pyrazole carboxylic acid, which is purified by recrystallization from aqueous alcohol mixtures.
This method yields high purity products (>99% by HPLC) with good yields (~75-80%) and reduced isomer formation due to careful control of reaction conditions and catalyst choice.
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | α,β-unsaturated ester, 2,2-difluoroacetyl halide, triethylamine, THF, low temp | Formation of α-difluoroacetyl intermediate | Intermediate carboxylic acid solution |
| 2 | Methylhydrazine (40% aqueous), KI catalyst, low temp, reduced pressure, acidification | Cyclization to pyrazole ring, isolation of product | Crude pyrazole-4-carboxylic acid, purified by recrystallization |
Note: Although this example is for a difluoromethyl substituent at position 3, the methodology is adaptable for other substituents such as tetrahydrofuran-3-yl oxy groups by modifying the starting materials accordingly.
Etherification for Introduction of Tetrahydrofuran-3-yl Oxy Group
The introduction of the tetrahydrofuran-3-yl oxy substituent at the 3-position likely involves an etherification reaction, where the pyrazole-3-hydroxy intermediate or a suitable leaving group precursor is reacted with tetrahydrofuran-3-ol or its derivatives under conditions favoring nucleophilic substitution.
-
- Williamson ether synthesis using pyrazole-3-ol and tetrahydrofuran-3-yl halide or tosylate.
- Mitsunobu reaction between pyrazole-3-ol and tetrahydrofuran-3-ol under mild conditions to form the ether linkage.
Reaction Conditions :
Base-mediated (e.g., NaH, K2CO3) in polar aprotic solvents such as DMF or DMSO at controlled temperatures to avoid decomposition of sensitive heterocycles.Purification :
Standard chromatographic or recrystallization techniques to isolate the etherified product.
Proposed Detailed Preparation Route for 3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid
Based on the above, a plausible synthetic route involves:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of pyrazole-4-carboxylic acid intermediate | Condensation of α,β-unsaturated ester with hydrazine derivative in presence of catalyst (e.g., KI) | Adapted from CN111362874B methodology |
| 2 | Hydroxylation or functionalization at 3-position | Introduction of hydroxy group at pyrazole 3-position if not already present | May require oxidation or selective substitution |
| 3 | Etherification with tetrahydrofuran-3-ol | Williamson ether synthesis or Mitsunobu reaction using base and tetrahydrofuran-3-ol derivative | Controlled temperature and solvent choice critical |
| 4 | Purification | Recrystallization from aqueous alcohol mixtures (e.g., ethanol-water 35-65%) | Ensures high purity (>99%) |
Summary Table of Key Parameters from Analogous Preparation
| Parameter | Value/Condition | Impact |
|---|---|---|
| Catalyst | KI or NaI (0.6 eq) | Enhances cyclization yield, reduces isomers |
| Solvent for substitution | THF, dioxane, DCM | Good solubility, reaction control |
| Acid-binding agent | Triethylamine or N,N-diisopropylethylamine | Neutralizes acid byproducts |
| Reaction temperature | -30 to 20 °C | Controls reaction rate and selectivity |
| Recrystallization solvent | 35-65% aqueous methanol or ethanol | Purifies product to >99% purity |
| Yield | 75-80% | High efficiency synthesis |
| Isomer ratio | >95:5 | High selectivity for target isomer |
Chemical Reactions Analysis
Types of Reactions
3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that pyrazole derivatives, including 3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid, exhibit significant antimicrobial activity. The presence of the pyrazole ring enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. Studies have shown that modifications to the pyrazole structure can lead to increased potency against various pathogens, including resistant strains .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This inhibition can potentially lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole-based compounds. The incorporation of tetrahydrofuran moieties may enhance the bioavailability and efficacy of these compounds against cancer cells. Preliminary data suggest that this compound could induce apoptosis in specific cancer cell lines, warranting further investigation into its mechanisms of action .
Agricultural Science
Pesticidal Applications
The unique chemical structure of this compound positions it as a potential pesticide candidate. Its ability to disrupt biological pathways in pests can be explored for developing environmentally friendly agricultural solutions. Research into its effectiveness against common agricultural pests is ongoing, with promising results indicating a reduction in pest populations without harming beneficial insects .
Herbicide Development
In addition to its pesticidal properties, there is potential for this compound to be developed into a herbicide. Its mechanism of action may involve inhibiting specific enzymatic pathways critical for plant growth, providing an effective means of controlling unwanted vegetation in agricultural settings .
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. The compound can act as a functional monomer in the synthesis of novel polymers with improved mechanical and thermal stability. This application is particularly relevant in developing advanced materials for use in various industrial applications .
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound may also find applications in coatings and adhesives. Its ability to form strong bonds with substrates can lead to the development of durable coatings that resist environmental degradation .
Case Studies
Mechanism of Action
The mechanism by which 3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and applications of 3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid with analogous pyrazole derivatives:
Key Findings from Comparative Studies
Electronic and Steric Effects
- THF-oxy vs.
- Amino and Allyl Groups: 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid () exhibits enhanced hydrogen-bonding capacity (via the amine) and moderate lipophilicity (allyl group), favoring interactions with biological targets like enzymes .
- Difluoromethyl Substitution: The difluoromethyl group in 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid acts as a bioisostere, improving metabolic stability and lipophilicity compared to non-fluorinated analogs .
Biological Activity
3-((Tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 211.23 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, and a tetrahydrofuran moiety that may enhance its solubility and bioavailability.
Biological Activities
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the tetrahydrofuran group in this compound may enhance its interaction with microbial membranes, potentially increasing its efficacy.
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's structure allows it to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A comparative study showed that similar pyrazole compounds reduced prostaglandin synthesis significantly, suggesting a potential for this compound to attenuate inflammation .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been well-documented. For instance, studies have shown that certain pyrazoles can induce apoptosis in cancer cells through various pathways, including the modulation of p53 activity and inhibition of cell proliferation . Preliminary investigations into this compound suggest it may exhibit similar effects, warranting further exploration.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways and cancer progression.
- Cell Membrane Interaction : Its hydrophobic tetrahydrofuran component likely facilitates better interaction with lipid membranes, enhancing its antimicrobial properties.
- Signal Transduction Modulation : It may influence various signaling pathways related to cell growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that those with tetrahydrofuran substituents exhibited enhanced antimicrobial activity compared to their counterparts without this group. The minimum inhibitory concentration (MIC) values were significantly lower for compounds containing the tetrahydrofuran moiety .
Case Study 2: Anti-inflammatory Activity
In an experimental model of inflammation induced by lipopolysaccharides (LPS), this compound was shown to reduce inflammatory markers such as TNF-alpha and IL-6 by more than 50%, indicating strong anti-inflammatory potential .
Research Findings Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
